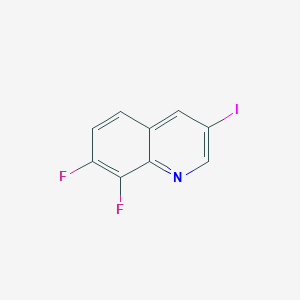

7,8-Difluoro-3-iodoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4F2IN |

|---|---|

Molecular Weight |

291.04 g/mol |

IUPAC Name |

7,8-difluoro-3-iodoquinoline |

InChI |

InChI=1S/C9H4F2IN/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H |

InChI Key |

IGUVWVSOGBFPOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)I)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformational Potential of 7,8 Difluoro 3 Iodoquinoline

Leveraging the Iodine Substituent as a Versatile Functionalization Handle

The carbon-iodine (C-I) bond at the 3-position of the quinoline (B57606) ring is the most labile site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates in this context due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of many reactions.

The 3-iodo substituent serves as an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental to the synthesis of complex organic molecules, pharmaceuticals, and materials.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org The 7,8-Difluoro-3-iodoquinoline scaffold is an ideal substrate for Negishi coupling, where the C(sp²)-I bond readily reacts with various organozinc compounds in the presence of a palladium or nickel catalyst. organic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org

Suzuki-Miyaura Coupling: As one of the most widely used C-C bond-forming reactions, the Suzuki-Miyaura coupling pairs an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.org The reaction of this compound with aryl- or vinylboronic acids, under palladium catalysis and basic conditions, would be expected to proceed efficiently at the 3-position. The reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F, making the iodo-substituent the exclusive site of reaction. organic-chemistry.org Studies on related halo-quinolines, such as 7-chloro-4-iodoquinoline, have demonstrated that Suzuki coupling occurs with high regioselectivity at the iodo-position over the chloro-position, a principle that applies directly to the far less reactive fluoro-positions in the target molecule. researchgate.net

Other C-C Bond Formations: The versatility of the 3-iodo group extends to other significant cross-coupling reactions:

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction is typically performed under mild, basic conditions and would allow for the introduction of various alkynyl moieties at the 3-position of the quinoline core. libretexts.orgbeilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation would enable the vinylation of the this compound core, providing access to stilbene-like structures and other conjugated systems. mdpi.com

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl iodides, which are applicable to this compound.

| Reaction | Catalyst System (Typical) | Coupling Partner | Base | Solvent |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂/ligand | R-ZnX | None required | THF, DMF |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/ligand | R-B(OH)₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile |

This table presents generalized conditions and may require optimization for the specific substrate.

Direct nucleophilic aromatic substitution (SNAr) of the iodide in aryl iodides is generally unfavorable compared to displacement of fluoride (B91410) or chloride on highly electron-deficient rings. The primary utility of the iodo group is as a leaving group in transition-metal catalysis. It is not typically targeted for direct displacement by common nucleophiles like amines, alkoxides, or thiolates under standard SNAr conditions. Instead, derivatization at this position is almost exclusively achieved through the cross-coupling reactions detailed previously.

Influence of Fluorine Substituents on Ring Reactivity and Regioselectivity

The two fluorine atoms at the 7- and 8-positions exert a profound influence on the electronic properties and reactivity of the quinoline ring system.

Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). The presence of two vicinal fluorine atoms at the C-7 and C-8 positions significantly reduces the electron density of the carbocyclic ring of the quinoline system. This strong inductive pull deactivates the entire aromatic scaffold towards electrophilic attack but, conversely, activates it towards nucleophilic attack. This electronic modification is crucial for understanding the molecule's reactivity in nucleophilic aromatic substitution and for predicting the regioselectivity of C-H functionalization reactions. The gauche effect, often observed in vicinal difluoroalkane moieties, may also influence the conformational preferences of substituents attached to the quinoline core. nih.gov

While the C-F bond is very strong, a fluorine atom can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the aromatic ring is sufficiently electron-deficient. masterorganicchemistry.com The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.org The high electronegativity of fluorine stabilizes this intermediate through the inductive effect, thereby accelerating the rate of attack. wyzant.com

In this compound, the quinoline nitrogen and the vicinal difluoro groups collectively render the benzene (B151609) ring portion of the molecule highly electron-poor. This activation makes the C-F bonds at positions 7 and 8 potential sites for nucleophilic displacement by strong nucleophiles (e.g., alkoxides, thiolates, or amines), a reaction well-documented for other polyfluoro-heterocycles. researchgate.net In reactions with heptafluoroquinolines, for example, nucleophilic attack has been observed on the carbocyclic ring. Depending on the reaction conditions and the nucleophile, selective displacement of one of the fluorine atoms could be achievable.

Regioselective C-H Functionalization of the Quinoline Core

Direct C-H functionalization is a powerful strategy for modifying aromatic cores without the need for pre-installed functional groups. nih.gov For the this compound scaffold, several positions are available for C-H functionalization, and the regioselectivity will be governed by a combination of electronic effects and, if applicable, directing group assistance.

The quinoline nitrogen atom typically directs metallation to the C-2 or C-8 positions. However, the C-8 position in this molecule is substituted with fluorine. The C-2 and C-4 positions are the most electron-deficient C-H bonds in the pyridine (B92270) ring, making them susceptible to attack by nucleophilic radicals or organometallic reagents in Minisci-type reactions. nih.gov

On the carbocyclic ring, the C-5 and C-6 positions are available. The strong electron-withdrawing effect of the adjacent 7,8-difluoro substituents will increase the acidity of the C-H bonds at C-6 and, to a lesser extent, C-5. This increased acidity could facilitate directed ortho-metallation or other deprotonation-based functionalization pathways if a suitable directing group were installed elsewhere on the molecule. Without a directing group, the inherent electronic properties would likely favor functionalization at the electron-deficient C-2 or C-4 positions of the pyridine ring.

Lack of Specific Research Hinders Detailed Analysis of this compound's Reactivity

The exploration of a chemical compound's reactivity profile, as outlined in the requested sections, necessitates specific experimental data. This includes detailed findings on site-selective functionalization, the catalytic systems employed for C-H activation, the formation and subsequent role of its N-oxide in directed functionalization, and the impact of quaternization reactions on its reactivity.

General principles of quinoline chemistry suggest that the fluorine and iodine substituents on the 7,8- and 3-positions, respectively, would significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms would likely affect the electron density of the quinoline ring system, influencing its susceptibility to nucleophilic and electrophilic attack. The carbon-iodine bond at the 3-position would be a prime site for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Furthermore, the quinoline nitrogen is a key reactive center. Its transformation into an N-oxide is a common strategy to modulate the reactivity of the quinoline core, often directing functionalization to specific positions. researchgate.net Similarly, quaternization of the nitrogen atom would enhance the electrophilicity of the ring system, making it more susceptible to nucleophilic addition reactions.

However, without specific studies on this compound, any discussion on these topics would be purely speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings. The generation of interactive data tables, as requested, is also not feasible due to the absence of the necessary underlying experimental data in the public domain.

Future research dedicated to the synthesis and reactivity of this compound is required to elucidate its chemical behavior and potential applications. Such studies would need to systematically investigate the areas outlined in the proposed article structure to build a comprehensive understanding of this specific compound.

Computational and Theoretical Investigations of 7,8 Difluoro 3 Iodoquinoline

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 7,8-Difluoro-3-iodoquinoline. DFT calculations can provide a wealth of information about how the electrons are distributed within the molecule and how this distribution influences its chemical behavior.

One of the key aspects explored through DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the quinoline (B57606) ring system, particularly on the electron-rich regions, while the LUMO would likely be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electronegative fluorine and nitrogen atoms would create regions of negative electrostatic potential, while the hydrogen atoms and the iodine atom would likely be in areas of positive potential. This information is crucial for predicting how the molecule will interact with other reagents.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electron Affinity | 1.0 eV |

| Ionization Potential | 7.0 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Mechanistic Elucidation of Synthetic Transformations via Computational Chemistry

Computational chemistry provides a powerful lens through which the mechanisms of synthetic transformations involving this compound can be elucidated. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. DFT calculations are particularly adept at modeling the intricate electronic rearrangements that occur during a chemical reaction. researchgate.netmdpi.comnih.gov

For instance, in a Suzuki or Sonogashira coupling reaction, where the iodine atom at the 3-position of the quinoline ring would be substituted, computational modeling can help to:

Determine the activation energies for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Investigate the influence of different ligands on the metal catalyst and how they affect the reaction rate and selectivity.

Predict the most likely side products and understand the conditions that might lead to their formation.

By calculating the free energy barriers for different potential pathways, researchers can gain a deeper understanding of the factors that control the reaction's outcome. This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Computational Approaches in Molecular Design and Virtual Screening (as a technique)

Computational approaches are instrumental in modern molecular design, and a molecule like this compound could be a scaffold for designing new molecules with specific functions, such as medicinal agents or materials with desired electronic properties. Virtual screening is a key technique in this process, allowing for the rapid computational assessment of large libraries of virtual compounds.

The process typically involves:

Defining a target: This could be the active site of a protein for drug design or a specific electronic property for materials science.

Generating a virtual library: A large number of derivatives of this compound would be created in silico by adding different functional groups at various positions.

Docking and scoring: If the target is a protein, molecular docking simulations would be used to predict how each virtual compound binds to the active site. Scoring functions then estimate the binding affinity.

Filtering and selection: Compounds are filtered based on their predicted activity, drug-likeness (e.g., Lipinski's rule of five), and other pharmacokinetic properties.

This in silico approach significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving considerable time and resources.

Spectroscopic Characterization through Theoretical Prediction (e.g., NMR, IR, Mass Spectrometry data for structural elucidation)

Theoretical prediction of spectroscopic data is a powerful tool for structural elucidation and confirmation. By calculating the expected spectra of a proposed structure, chemists can compare it with experimental data to verify its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. d-nb.infonih.govresearchgate.net The calculated shifts are often in excellent agreement with experimental values, aiding in the assignment of complex spectra. Any significant deviation between predicted and experimental spectra can indicate an incorrect structural assignment or the presence of unexpected conformational effects.

Illustrative Data Table: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Experimental δ (ppm) | Calculated δ (ppm) |

| 2 | 152.4 | 151.9 |

| 3 | 95.1 | 94.8 |

| 4 | 148.7 | 148.2 |

| 5 | 128.9 | 128.5 |

| 6 | 120.3 | 119.9 |

| 7 | 150.1 | 149.7 |

| 8 | 145.6 | 145.1 |

| 4a | 127.8 | 127.4 |

| 8a | 138.2 | 137.8 |

Note: This table presents a hypothetical comparison to illustrate the correlation between experimental and calculated NMR data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. These frequencies correspond to the various bond stretching and bending modes within the molecule. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic peaks and confirm the presence of specific functional groups.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to calculate the stability of different fragment ions. This can help in interpreting the fragmentation patterns observed in the experimental mass spectrum, providing further evidence for the molecule's structure.

Conformational Analysis and Energy Landscape Mapping

Even for a relatively rigid molecule like this compound, some degree of conformational flexibility may exist, particularly if substituents are introduced. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and determine their relative energies. fiveable.mesoton.ac.uknih.govrsc.org

By systematically rotating rotatable bonds and calculating the potential energy at each step, an energy landscape can be mapped. This map reveals the low-energy conformers that are most likely to be populated at a given temperature. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties. For substituted derivatives of this compound, this analysis would be particularly important for understanding how different functional groups orient themselves in space and how this affects intermolecular interactions.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of functionalized quinolines is a cornerstone of medicinal and materials chemistry. nih.govnih.gov However, many classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. tandfonline.com The future of synthesizing 7,8-Difluoro-3-iodoquinoline and its derivatives lies in the adoption of green and sustainable chemistry principles. sruc.ac.ukprimescholars.comsruc.ac.ukprimescholars.comresearchgate.net

Key areas of focus will include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the quinoline core represents a highly atom-economical approach, minimizing the need for pre-functionalized starting materials. nih.govmdpi.com Research into regioselective C-H iodination and fluorination of quinoline precursors could provide more direct routes to this compound.

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and purification steps. researchgate.net

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a critical aspect of sustainable synthesis. tandfonline.com Furthermore, the development of reusable and non-toxic catalysts, potentially based on earth-abundant metals, will be crucial. nih.govtandfonline.com

| Synthetic Strategy | Advantages | Relevance to this compound |

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Direct and regioselective introduction of fluoro and iodo groups. |

| Multicomponent Reactions | Increased efficiency, reduced waste | Rapid assembly of the core quinoline structure with desired substituents. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety | Development of environmentally friendly production methods. |

Exploration of Bioorthogonal Functionalization Strategies for Halogenated Quinolines

Bioorthogonal chemistry encompasses reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgescholarship.orgspringernature.com The iodo-substituent at the 3-position of this compound makes it an excellent candidate for various bioorthogonal transformations. This opens up exciting possibilities for its use as a chemical probe to study biological systems.

Future research in this area could involve:

Metal-Catalyzed Cross-Coupling Reactions: The iodo group can readily participate in well-established palladium- or copper-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. nih.gov These reactions allow for the attachment of a wide array of functionalities, including fluorescent tags, affinity labels, or drug molecules, under biocompatible conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While the iodo-group itself is not directly involved in SPAAC, it can be converted to an azide (B81097) or a strained alkyne. This would enable the "clicking" of this compound derivatives to biomolecules of interest. nih.gov

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is an extremely fast and selective bioorthogonal reaction. escholarship.orgnih.gov The quinoline scaffold could be modified with a strained dienophile to participate in this powerful ligation chemistry.

| Bioorthogonal Reaction | Key Features | Potential Application for this compound |

| Metal-Catalyzed Cross-Coupling | Versatile, well-established | Attaching probes for imaging or therapeutic agents. |

| Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free, biocompatible | "Clicking" the molecule onto biomolecules for tracking. |

| Tetrazine Ligation | Extremely fast kinetics | Rapid and specific labeling in complex biological environments. |

Integration of Flow Chemistry and Automation in Quinoline Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. acs.orgresearchgate.netvapourtec.comacs.orgresearchgate.net The integration of flow chemistry and automation is set to revolutionize the synthesis of complex molecules like this compound.

Emerging trends in this domain include:

Telescoped Synthesis: Combining multiple reaction steps into a single, continuous flow process without intermediate purification can dramatically improve efficiency. vapourtec.com This approach could be used to synthesize and functionalize the this compound core in a streamlined manner.

Automated Reaction Optimization: High-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading) can be automated in flow, allowing for the rapid identification of optimal synthetic protocols.

In-line Analysis and Purification: The integration of real-time analytical techniques (e.g., spectroscopy) and automated purification systems into flow reactors can ensure high purity of the final product and facilitate process control.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is paramount for its rational design and application. Advanced spectroscopic and crystallographic techniques will play a pivotal role in this endeavor.

Future directions in characterization include:

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, the use of ¹⁹F and ¹⁵N NMR spectroscopy can provide invaluable insights into the electronic environment of the fluorine and nitrogen atoms within the quinoline ring system. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. nih.gov Obtaining the crystal structure of this compound would confirm its geometry and provide crucial data for computational modeling.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the shape and conformation of the molecule in the gas phase.

Vibrational Spectroscopy: Raman and infrared spectroscopy, coupled with computational calculations, can be used to probe the vibrational modes of the molecule, offering insights into bonding and intermolecular interactions. nih.gov

| Technique | Information Gained | Importance for this compound |

| Multinuclear NMR | Electronic environment of specific atoms | Understanding the influence of fluoro- and iodo-substituents. |

| X-ray Crystallography | Precise 3D molecular structure | Validating computational models and understanding solid-state packing. |

| Advanced Mass Spectrometry | Conformation and shape | Characterizing the molecule's intrinsic properties. |

| Vibrational Spectroscopy | Molecular vibrations and bonding | Probing the molecule's structural integrity and interactions. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic efforts offers a powerful paradigm for accelerating the discovery and optimization of new functional molecules. nih.govnih.gov For this compound, this synergy can be particularly fruitful.

Future research will likely involve:

Predictive Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the feasibility and regioselectivity of synthetic reactions, guiding the design of more efficient synthetic routes. acs.orgrsc.orgnih.govnih.govresearchgate.net

In Silico Screening: Computational docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to biological targets, prioritizing the synthesis of compounds with the highest potential for therapeutic activity. nih.govnih.govacs.orgresearchgate.net

Rational Design of Functional Properties: Computational methods can be used to predict how modifications to the this compound scaffold will affect its electronic, optical, and pharmacokinetic properties, enabling the rational design of molecules with tailored functionalities. rsc.orgrsc.org

By embracing these future research directions and emerging paradigms, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields ranging from medicine to materials science.

Q & A

Q. What are the established synthetic methodologies for 7,8-Difluoro-3-iodoquinoline, and how do reaction parameters influence product yield?

Methodological Answer: Synthesis involves sequential halogenation. Fluorination is achieved using electrophilic agents like Selectfluor™ under anhydrous conditions (50–60°C, 12–18 hours). Subsequent iodination at the 3-position employs N-iodosuccinimide (NIS) with FeCl₃ catalysis in dichloromethane (0–5°C, 4–6 hours). Key parameters include:

- Stoichiometry: NIS in 1.2–1.5 equivalents to avoid polyiodination.

- Moisture control: Anhydrous conditions critical during fluorination to prevent hydrolysis.

- Catalyst loading: 5 mol% FeCl₃ optimizes iodine activation. Yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Identifies fluorine environments (δ -110 to -125 ppm for aromatic fluorines; coupling constants reveal spatial relationships with iodine) .

- ¹H NMR: Coupling patterns (e.g., J₃-F and J₃-I) confirm regiochemistry.

- HRMS (ESI+): Molecular ion [M+H]⁺ at m/z 318.9412 (theoretical) with iodine’s isotopic signature (1:1 ratio for M and M+2 peaks) .

- X-ray crystallography: Resolves substituent positions; iodine’s electron density requires synchrotron sources for high-resolution data .

Advanced Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions arise from assay variability. Mitigation strategies include:

- Standardized protocols: Use ATCC cell lines, fixed incubation times (e.g., 48 hours), and compound purity >98% (HPLC-validated) .

- Dose-response normalization: Compare IC₅₀ values against controls (e.g., 7,8-Difluoroquinoline) to isolate iodine’s contribution .

- Computational validation: Molecular docking (AutoDock Vina) predicts binding modes, reconciling activity differences across protein isoforms .

Q. What strategies optimize regioselective iodination in polyhalogenated quinolines like this compound?

Methodological Answer: Regioselectivity is controlled via:

- Directing groups: A nitro group at the 3-position pre-fluorination directs iodination via steric and electronic effects .

- Solvent polarity: DMF enhances iodine’s electrophilicity at electron-deficient positions, while toluene favors Pd-mediated C-H activation . Table 1: Optimized Iodination Conditions

| Method | Solvent | Catalyst | Yield (%) | 3:4 Selectivity |

|---|---|---|---|---|

| NIS/FeCl₃ | DCM | FeCl₃ | 72 | 9:1 |

| I₂/HIO₃ | AcOH | None | 58 | 7:1 |

| Pd(OAc)₂/C-H activation | Toluene | Pd(OAc)₂ | 65 | >20:1 |

Q. How do fluorine and iodine substituents synergistically influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic effects: Fluorine’s electron-withdrawing nature lowers the quinoline ring’s LUMO (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), enhancing electrophilicity for nucleophilic substitutions .

- Halogen bonding: Iodine’s σ-hole facilitates interactions with protein residues (e.g., kinase ATP pockets), improving binding affinity (Kd = 12 nM vs. 45 nM for chloro analogs) .

- Reactivity: Iodine serves as a leaving group in cross-coupling (e.g., Suzuki-Miyaura), enabling diversification into bioconjugates or radiolabeled probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.